N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide
CAS No.:
Cat. No.: VC15673281
Molecular Formula: C13H12N2OS
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2OS |
|---|---|
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | N-[(E)-(4-methylphenyl)methylideneamino]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C13H12N2OS/c1-10-4-6-11(7-5-10)9-14-15-13(16)12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |
| Standard InChI Key | GPBDMHOZKSIYPB-NTEUORMPSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
| Canonical SMILES | CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Introduction
Structural Features
The compound features a thiophene ring, which is a five-membered heterocyclic ring containing sulfur. The presence of the 4-methylbenzylidene group adds an aromatic moiety, while the hydrazide functional group contributes to its reactivity and potential biological activity. The molecular structure of similar compounds, such as those with pyrazole rings, suggests that these compounds can exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis
The synthesis of compounds similar to N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide typically involves condensation reactions between aldehydes and hydrazine derivatives. For instance, the synthesis of thiophene-based compounds often involves the reaction of thiophene-2-carboxaldehyde with hydrazine derivatives in the presence of appropriate catalysts or solvents.
Biological Activities
While specific data on N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide is not readily available, compounds with similar structures have shown promising biological activities. For example, thiophene-based analogs have been reported to exhibit potential in the medical field, including antimicrobial and anticancer activities .
Research Findings
Research on similar compounds highlights their potential applications in medicinal chemistry. For instance, studies on pyrazole derivatives have demonstrated their efficacy in various biological assays, including anti-inflammatory and anticancer screenings. The mechanism of action often involves interaction with biological targets such as enzymes or receptors, which can inhibit specific pathways involved in disease processes.
Data Tables
Given the limited specific data on N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide, we can refer to general properties of similar compounds. For example, the synthesis conditions and properties of related compounds can provide insights into potential methods for studying this compound.
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